(R)-7-Bromo-6-fluorochroman-4-amine is a chemical compound classified under the category of brominated and fluorinated chroman derivatives. It is recognized for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. The compound's unique structure, featuring both bromine and fluorine substituents, contributes to its distinct chemical properties and biological activities.
The compound is derived from chroman, a bicyclic structure that forms the backbone of many biologically active molecules. The synthesis of (R)-7-Bromo-6-fluorochroman-4-amine typically involves the introduction of bromine and fluorine atoms into the chroman framework, which enhances its reactivity and specificity in biological systems. It belongs to a broader class of compounds known as heterocycles, specifically those containing nitrogen atoms within their structure.
The synthesis of (R)-7-Bromo-6-fluorochroman-4-amine involves several key steps:
These synthetic routes can be optimized for yield and purity through techniques such as continuous flow reactors and automated synthesis platforms, which are increasingly utilized in industrial settings.
The molecular formula of (R)-7-Bromo-6-fluorochroman-4-amine is , with a molecular weight of approximately 246.08 g/mol. Its IUPAC name is (4S)-7-bromo-6-fluoro-3,4-dihydro-2H-chromen-4-amine.
Property | Data |
---|---|
Molecular Formula | C9H9BrFNO |
Molecular Weight | 246.08 g/mol |
IUPAC Name | (4S)-7-bromo-6-fluoro-3,4-dihydro-2H-chromen-4-amine |
InChI | InChI=1S/C9H9BrFNO/c10-6-4... |
InChI Key | MALSOHSOKXUZTJ-QMMMGPOBSA-N |
SMILES | C1COC2=CC(=C(C=C2[C@H]1N)F)Br |
(R)-7-Bromo-6-fluorochroman-4-amine participates in various chemical reactions due to its functional groups:
These reactions are significant for further functionalization and modification of the compound for specific applications.
The mechanism of action for (R)-7-Bromo-6-fluorochroman-4-amine is largely dependent on its interaction with specific molecular targets within biological systems. It may act by binding to enzymes or receptors, modulating their activity through competitive inhibition or allosteric effects. The introduction of bromine and fluorine atoms enhances binding affinity and specificity, potentially increasing its efficacy as a therapeutic agent .
The physical properties include:
Chemical properties encompass:
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are utilized to characterize the compound's structure and confirm its purity during synthesis .
(R)-7-Bromo-6-fluorochroman-4-amine has several notable applications in scientific research:
(R)-7-Bromo-6-fluorochroman-4-amine (CAS: 1272732-86-1) is a chiral small molecule with the molecular formula C₉H₉BrFNO and a molecular weight of 246.08 g/mol. This compound belongs to the benzopyran structural class—a privileged scaffold in medicinal chemistry characterized by a fused benzene and oxygen-containing pyran ring [8]. Its SMILES notation (N[C@@H]1CCOC2=C1C=C(C(Br)=C2)F) explicitly defines the R-configuration at the C4 stereocenter, along with the distinctive ortho-positioned bromine (C7) and fluorine (C6) atoms on the aromatic ring [4]. The simultaneous incorporation of halogens and chiral specificity makes this compound a high-value synthetic target for probing structure-activity relationships (SAR) in COX-2 inhibitors, antimicrobials, and anticancer agents [5] [8]. Unlike non-halogenated chroman amines (e.g., (R)-7-fluorochroman-4-amine, MW: 167.18 g/mol [1]), its halogenated architecture enhances target binding affinity and metabolic resilience, positioning it as a strategic intermediate in lead optimization campaigns [5] [10].
Property | (R)-7-Bromo-6-fluorochroman-4-amine | (R)-7-Fluorochroman-4-amine |
---|---|---|
CAS Registry Number | 1272732-86-1 | 911826-11-4 |
Molecular Formula | C₉H₉BrFNO | C₉H₁₀FNO |
Molecular Weight (g/mol) | 246.08 | 167.18 |
Chiral Center | R-configuration at C4 | R-configuration at C4 |
Key Substituents | 7-Br, 6-F, 4-NH₂ | 7-F, 4-NH₂ |
The benzopyran core—a fusion of benzene and dihydropyran rings—confers exceptional three-dimensional diversity critical for molecular recognition. Benzopyrans adopt semi-rigid conformations that enable precise orientation of pharmacophores toward biological targets. In (R)-7-bromo-6-fluorochroman-4-amine, the amine at C4 acts as a hydrogen-bond donor/acceptor, while the halogenated aromatic system facilitates π-stacking and hydrophobic interactions [8]. This dual functionality is leveraged in COX-2 inhibitor design, where deuterated benzopyrans demonstrated IC₅₀ values of 0.028–0.039 μM against inflammatory enzymes [5]. The scaffold’s synthetic versatility is evidenced by derivatives like 6-bromo-7-fluorochroman-4-amine (CAS: 1272732-86-1) and 7-fluoro-6-methoxychroman-4-amine (CAS: 1272726-94-9), both accessed via asymmetric cyclization or enantioselective reduction [3] [4]. Dimeric chroman architectures further expand topological complexity, enabling allosteric modulation of targets inaccessible to flat heterocycles [1].
Halogen atoms are indispensable for enhancing drug-receptor binding and pharmacokinetics. In (R)-7-bromo-6-fluorochroman-4-amine:
Compound | Substituents | COX-2 IC₅₀ (μM) | Target Selectivity Index (COX-2/COX-1) |
---|---|---|---|
6h (Deuterated benzopyran) | 6-Br, 7-CD₃ | 0.039 ± 0.005 | >2564 |
6hn (Non-deuterated) | 6-Br, 7-CH₃ | 0.028 ± 0.001 | >3571 |
Non-halogenated chroman | H at C6/C7 | >10 | <1 |
Chirality at C4 dictates the spatial presentation of the C4-amine, profoundly impacting target engagement. The R-enantiomer of 7-bromo-6-fluorochroman-4-amine exhibits distinct pharmacological behavior versus its S-counterpart:
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.: